molecular formula C19H20N2O4S B2540944 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 2034422-21-2

3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2540944
CAS No.: 2034422-21-2
M. Wt: 372.44
InChI Key: MAHCWPINWWBKND-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound often explored for its potential in medicinal chemistry. Its structure consists of a quinolinone framework substituted with a methylsulfonyl phenyl group, making it an interesting candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Begin with 4-methylsulfonylphenylacetic acid and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.

  • Reaction Steps: The process involves multiple steps of amidation, protection-deprotection strategies, and purification.

  • Conditions: Use of common reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amidation under anhydrous conditions, and monitoring via TLC to ensure reaction progress.

Industrial Production Methods: For large-scale production, a streamlined and optimized route is employed. It typically includes:

  • Efficient use of catalysts to lower energy consumption.

  • Implementation of flow chemistry to enhance yield and purity.

  • Continuous monitoring systems to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: Reacts under oxidative conditions to yield corresponding sulfoxides or sulfones.

  • Reduction: Can be reduced to remove oxygen functionalities, depending on the specific chemical environment.

  • Substitution: Undergoes electrophilic and nucleophilic substitutions at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: KMnO₄ or mCPBA for selective oxidation.

  • Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.

  • Substitution: Use of catalysts like Pd/C for hydrogenation reactions.

Major Products Formed:

  • Oxidized derivatives like sulfoxides or sulfones.

  • Reduced amine or alcohol derivatives.

  • Various substitution products depending on the reagents and conditions applied.

Scientific Research Applications

This compound finds applications across various scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.

  • Biology: Explored for its potential anti-inflammatory and anti-cancer properties.

  • Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Mechanism:

  • Binding: Interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

  • Pathways: May inhibit or activate key pathways involved in inflammation, cell proliferation, and apoptosis.

Molecular Targets and Pathways:

  • Targets may include specific kinases, phosphatases, or G-protein-coupled receptors.

  • Pathways like MAPK/ERK or PI3K/Akt could be involved, influencing cellular responses.

Comparison with Similar Compounds

  • 3-(4-aminophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Lacks the methylsulfonyl group, potentially altering its activity and properties.

  • 3-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide: Differs by the substitution pattern on the phenyl ring, affecting its reactivity and interactions.

This should give you a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. Fascinating stuff, isn’t it?

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26(24,25)16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHCWPINWWBKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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